molecular formula C19H26N4O2 B12270695 2-tert-butyl-1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

2-tert-butyl-1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B12270695
M. Wt: 342.4 g/mol
InChI Key: YMCDAIQQNNKEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butyl-1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate ortho-substituted anilines with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine derivatives.

    Attachment of the Morpholine Group: The morpholine moiety is typically introduced through amide bond formation using morpholine-4-carbonyl chloride or similar reagents.

    Addition of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-tert-butyl-1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-(morpholine-4-carbonyl)cyclopentyl)carbamate
  • tert-Butyl (3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)carbamate
  • tert-Butyl benzyl (4-hydroxybutyl)carbamate

Uniqueness

2-tert-butyl-1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C19H26N4O2/c1-19(2,3)17-20-15-6-4-5-7-16(15)23(17)14-12-22(13-14)18(24)21-8-10-25-11-9-21/h4-7,14H,8-13H2,1-3H3

InChI Key

YMCDAIQQNNKEIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.